molecular formula C16H23Cl2N3O2 B8237416 3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride

3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride

Cat. No.: B8237416
M. Wt: 360.3 g/mol
InChI Key: SEHDCHLQEMFMNS-UHFFFAOYSA-N
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Description

3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is a synthetic organic compound known for its role as a functionalized cereblon ligand. This compound is particularly significant in the development of Thalidomide-based proteolysis targeting chimeras (PROTACs), which are used in targeted protein degradation. The presence of the piperidine and phenyl groups in its structure allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Amination Reaction: The piperidine ring is then functionalized with a phenyl group through an amination reaction. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Formation of the Piperidine-2,6-dione Core: The final step involves the formation of the piperidine-2,6-dione core, which can be achieved through a cyclization reaction involving appropriate diketone precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The compound is typically purified through recrystallization or chromatography techniques to ensure it meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium or platinum catalysts are often used in substitution reactions, particularly in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.

    Biology: The compound is used to study protein degradation pathways and to develop new methods for targeted protein degradation.

    Medicine: It has potential therapeutic applications in the treatment of diseases where protein degradation is a viable strategy, such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new pharmaceuticals and in the study of drug-protein interactions

Mechanism of Action

The mechanism of action of 3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags proteins for degradation by the proteasome. By binding to cereblon, this compound can recruit target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is exploited in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known cereblon ligand used in the treatment of multiple myeloma.

    Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects.

    Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.

Uniqueness

3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation strategies. Its ability to form stable conjugates with various linkers and its high binding affinity for cereblon distinguish it from other similar compounds .

Properties

IUPAC Name

3-(3-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2.2ClH/c20-15-5-4-14(16(21)19-15)18-13-3-1-2-12(10-13)11-6-8-17-9-7-11;;/h1-3,10-11,14,17-18H,4-9H2,(H,19,20,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHDCHLQEMFMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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